(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine
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Overview
Description
(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine typically involves the following steps:
Cyclobutylmethanamine Formation: The cyclobutylmethanamine moiety is synthesized through a series of reactions starting from cyclobutane. This involves the formation of cyclobutylmethanol, followed by conversion to cyclobutylmethanamine using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Coupling Reaction: The final step involves coupling the bromophenyl group with the cyclobutylmethanamine moiety using a suitable coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-4-Bromo-α-phenylethylamine: Similar in structure but with an ethylamine moiety instead of cyclobutylmethanamine.
1-(4-bromophenyl)-2-phenylethan-1-one: Contains a phenylethanone group instead of cyclobutylmethanamine.
Uniqueness
(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine is unique due to the presence of the cyclobutylmethanamine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(S)-(4-bromophenyl)-cyclobutylmethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2/t11-/m0/s1 |
InChI Key |
BDERHEVTDJWPSK-NSHDSACASA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C2=CC=C(C=C2)Br)N |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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